N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide

Lipophilicity QSPR Nitrosamine reference standards

N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide (CAS 127171-58-8; synonym α-Methyl-α-[3-(methylnitrosoamino)propyl]-3-pyridinemethanol; also designated 1-MethylNNAI) is a synthetic nitrosamine compound belonging to the tobacco-specific nitrosamine structural class. It is characterized by a pyridine ring, a tertiary alcohol, and an N-methyl-N-nitrosamino group on a pentyl backbone, with a molecular formula of C11H17N3O2 and a monoisotopic mass of 223.27 g/mol.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 127171-58-8
Cat. No. B031992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide
CAS127171-58-8
Synonyms1-MethylNNAI
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(CCCN(C)N=O)(C1=CN=CC=C1)O
InChIInChI=1S/C11H17N3O2/c1-11(15,6-4-8-14(2)13-16)10-5-3-7-12-9-10/h3,5,7,9,15H,4,6,8H2,1-2H3
InChIKeyLJBRXWDSIAIFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide (CAS 127171-58-8): Basic Identity and Structural Classification


N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide (CAS 127171-58-8; synonym α-Methyl-α-[3-(methylnitrosoamino)propyl]-3-pyridinemethanol; also designated 1-MethylNNAI) is a synthetic nitrosamine compound belonging to the tobacco-specific nitrosamine structural class . It is characterized by a pyridine ring, a tertiary alcohol, and an N-methyl-N-nitrosamino group on a pentyl backbone, with a molecular formula of C11H17N3O2 and a monoisotopic mass of 223.27 g/mol . The compound is formally derived from the well-studied tobacco carcinogen metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) by replacement of the benzylic hydrogen with a methyl substituent at the alpha-carbon position .

Workflow
LC-MS/MS method development for nitrosamine differentiation
Selection Logic
Methylated NNAL analog providing distinct chromatographic retention
Use Context
Reference standard for multi-analyte nitrosamine panels without NNAL interference

Why NNAL or Other Pyridyl-Nitrosamines Cannot Simply Substitute for N-(4-Hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide


The addition of a methyl group at the alpha-carbon of the NNAL scaffold generates a tertiary alcohol that distinguishes this compound from all primary or secondary alcohol analogs in the tobacco-specific nitrosamine family . This single structural modification is expected to meaningfully alter key physicochemical properties, including lipophilicity (calculated XLogP of 0.9 vs. approximately 0.5 for NNAL), hydrogen-bond donor capacity (1 HBD vs. 2 HBD for NNAL), and metabolic stability of the alcohol group toward oxidation or glucuronidation [1]. Consequently, generic substitution with NNAL, NNK, or other pyridyl-nitrosamines would invalidate any analytical method that depends on the distinct chromatographic retention, mass spectral fragmentation pattern, or internal standard ion ratio produced specifically by this compound . For procurement decisions in bioanalytical method development, environmental monitoring, or reference standard qualification, these molecular differences preclude simple interchange without full revalidation of the analytical system.

Analytical shift Using NNAL or NNK may alter chromatographic retention and MS fragmentation profiles, requiring method revalidation.
Physicochemical mismatch Tertiary alcohol structure changes lipophilicity (+0.4 XLogP) and hydrogen-bonding (1 vs 2 HBD), affecting extraction and derivatization recovery.

Product-Specific Quantitative Differentiation Evidence for N-(4-Hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide


Calculated Lipophilicity (XLogP) Comparison Between 1-MethylNNAI and the Parent NNAL

The alpha-methyl substitution on the NNAL scaffold increases calculated lipophilicity. N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide has a computed XLogP value of 0.9, while the parent compound NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, CAS 76014-81-8) exhibits an estimated XLogP of 0.5 based on the same calculation method [1][2]. This difference of +0.4 log units corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient.

XLogP Comparison
Reported
Target: XLogP 0.9
NNAL: XLogP ≈ 0.5
Δ +0.4 (≈ 2.5× increase)
Calculated lipophilicity difference supports chromatographic selectivity review.
Fragment-based estimation; confirm experimentally for method development.
Lipophilicity QSPR Nitrosamine reference standards

Hydrogen-Bond Donor Count as a Determinant of Derivatization and Extraction Behavior

N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide possesses exactly 1 hydrogen-bond donor (the tertiary alcohol), whereas NNAL contains 2 HBD (a secondary alcohol plus the hydroxyl proton) [1][2]. This structural distinction eliminates one potential site for enzymatic glucuronidation and for silylation or acylation derivatization reactions commonly employed in GC-MS analysis of tobacco-specific nitrosamines.

H-Bond Donors
Class-level
Target: 1 HBD (tertiary alcohol)
NNAL: 2 HBD (secondary alcohol)
Fewer derivatizable sites may simplify GC-MS or LC-MS/MS derivatization workflows.
No direct experimental assay for derivatization products; class-level inference.
Hydrogen bonding Derivatization Analytical method selectivity

Availability of Deuterated Analog (1-MethylNNAI-d3) Enabling Precise Isotope Dilution Mass Spectrometry

The deuterated isotopologue α-Methyl-α-[3-(methylnitrosoamino)propyl]-3-pyridinemethanol-d3 (synonym 1-MethylNNAI-d3; 3 deuterium atoms; molecular weight 226.29 g/mol vs. unlabeled 223.27 g/mol) is commercially available as a certified reference standard . The mass difference of +3 Da provides an ideal isotope dilution internal standard for quantitative LC-MS/MS analysis of the unlabeled compound, with minimal isotopic overlap and no interference from endogenous NNAL or NNK metabolites.

d3 Isotopologue
Data to verify
Mass shift: +3 Da
(unlabeled 223.27 → d3 226.29 g/mol)
Supports isotope dilution MS with minimal isotopic overlap; distinct from NNAL-d3.
Commercial availability reported; matrix effect and recovery require validation.
Isotope dilution LC-MS/MS Internal standard

Evidence-Backed Application Scenarios for Sourcing N-(4-Hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide


Development of Multi-Analyte LC-MS/MS Methods for Differentiating Tobacco-Specific Nitrosamine Exposure Biomarkers

When developing a clinical or environmental biomonitoring method that must distinguish between NNAL, NNK, and their methylated metabolites, the unique chromatographic retention of the target compound (driven by a +0.4 XLogP difference and distinct hydrogen-bonding profile) allows it to serve as a clean, non-interfering internal standard or calibration reference point that does not co-elute with NNAL or its glucuronide conjugates [1].

Synthesis of Novel Nitrosamine Reference Standards for Pharmacopoeial Impurity Profiling

Regulatory guidelines (e.g., ICH M7, EMA nitrosamine guidance) increasingly require pharmaceutical manufacturers to demonstrate control over nitrosamine impurities. This compound's methylated, tertiary alcohol structure provides a synthetic intermediate or reference standard scaffold that is chemically distinct from common nitrosamine impurities such as NDMA and NDEA, aiding in robust retention time marker selection for HPLC method validation [1].

In Vitro Metabolic Stability Studies Comparing Tertiary vs. Secondary Alcohol Nitrosamines

The replacement of the secondary alcohol of NNAL with a tertiary alcohol in N-(4-hydroxy-4-pyridin-3-ylpentyl)-N-methylnitrous amide removes the dominant site for phase II glucuronidation. Researchers investigating structure-metabolism relationships can source this compound to experimentally determine whether the absence of a glucuronidation site significantly alters metabolic clearance or DNA adduct formation relative to NNAL [1].

Application
Selection Property
Validation Focus
Multi-analyte LC-MS/MS biomarker research
Chromatographic resolution based on XLogP shift
Resolution from NNAL and glucuronide conjugates
Synthesis of nitrosamine reference standards for impurity profiling research
Methylated tertiary alcohol scaffold distinction
Retention time marker suitability in HPLC method development
In vitro metabolic stability studies comparing tertiary vs. secondary alcohol nitrosamines
Tertiary alcohol resistance to glucuronidation
Comparative metabolic clearance in microsomal assays
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